molecular formula C6H4ClNO4S B086204 3-Nitrobenzenesulfonyl chloride CAS No. 121-51-7

3-Nitrobenzenesulfonyl chloride

Cat. No. B086204
Key on ui cas rn: 121-51-7
M. Wt: 221.62 g/mol
InChI Key: MWWNNNAOGWPTQY-UHFFFAOYSA-N
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Patent
US07998981B2

Procedure details

Chlorosulfonic acid (475 g) was taken in a 1 L three neck round bottom flask equipped with a guard tube and liquid addition funnel. Chlorosulfonic acid was cooled in an ice bath to 5-10° C. and nitrobenzene was added to the acid slowly, at such a rate that the temperature is maintained below 10° C. Reaction mixture was then brought to 25° C. and then slowly heated in an oil bath to 80-85° C. Reaction mixture was stirred further at 80-85° C. for 3 hours. After the completion of reaction (TLC), the reaction mixture was cooled to 10° C. and poured onto the ice-water mixture along with stirring and maintaining the temperature below 10° C.; the resulting slurry is then filtered on buchner funnel. Solid cake on funnel is washed with 500 mL of water. Resulting solid cake is dried on phosphorous pentoxide in a desiccator to obtain the D1 as off white solid.
Quantity
475 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([O-:8])=[O:7]>>[N+:6]([C:9]1[CH:10]=[C:11]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:12]=[CH:13][CH:14]=1)([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
475 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred further at 80-85° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a guard tube and liquid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
at such a rate that the temperature is maintained below 10° C
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was then brought to 25° C.
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
After the completion of reaction (TLC)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 10° C.
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C.
FILTRATION
Type
FILTRATION
Details
the resulting slurry is then filtered on buchner funnel
WASH
Type
WASH
Details
Solid cake on funnel is washed with 500 mL of water
CUSTOM
Type
CUSTOM
Details
Resulting solid cake
CUSTOM
Type
CUSTOM
Details
is dried on phosphorous pentoxide in a desiccator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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